BenchChemオンラインストアへようこそ!

AG6033

CRBN modulator Antiproliferative A549

AG6033 is a structurally novel, non-glutarimide CRBN modulator that simultaneously degrades GSPT1 and IKZF1. Validated specifically for direct antiproliferative activity in A549 lung adenocarcinoma cells (IC50 0.853 μM) as a single agent. This distinct scaffold avoids glutarimide-associated liabilities and provides a unique chemical starting point for next-generation ligand development. Ideal for solid tumor research and PROTAC design.

Molecular Formula C30H23N5O4
Molecular Weight 517.5g/mol
Cat. No. B403921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG6033
Molecular FormulaC30H23N5O4
Molecular Weight517.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)O
InChIInChI=1S/C30H23N5O4/c36-26(31-22-13-5-2-6-14-22)19-35-25-17-8-7-16-24(25)27(30(35)39)33-34-29(38)21-12-9-15-23(18-21)32-28(37)20-10-3-1-4-11-20/h1-18,39H,19H2,(H,31,36)(H,32,37)
InChIKeyBESYVRQZEZGPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG6033 CRBN Modulator: A Novel Scaffold with Defined Potency and Degradation Profile


AG6033 (CAS 329706-62-9, MW 517.53 g/mol) is a novel CRBN (cereblon) modulator identified through structure-based virtual screening and bioassay [1]. Unlike the majority of reported CRBN modulators that contain a glutarimide scaffold, AG6033 features a distinct chemical structure (C30H23N5O4) and demonstrates potent antitumor activity with an IC50 of 0.853 ± 0.030 μM against A549 human lung adenocarcinoma cells [1]. The compound induces degradation of GSPT1 and IKZF1, the endogenous substrates of CRBN, and its cytotoxic effects are strictly CRBN-dependent [1].

AG6033 vs. Generic CRBN Modulators: Why Interchangeability Lacks Scientific Basis


CRBN modulators exhibit divergent pharmacological profiles due to differences in chemical scaffold, target degradation selectivity, and cellular potency. While clinical agents such as lenalidomide and pomalidomide potently degrade IKZF1/3 with nanomolar potency in hematopoietic cells, their activity in solid tumor models like A549 is often indirect or requires combination therapy [1]. In contrast, AG6033 was identified specifically for its direct antiproliferative effect in A549 cells, achieving an IC50 of 0.853 μM as a single agent [1]. Furthermore, AG6033 lacks the glutarimide moiety common to most CRBN modulators, potentially conferring distinct binding interactions and degradation selectivity that cannot be assumed to be functionally equivalent [1]. Substituting AG6033 with a generic CRBN ligand without equivalent validation risks experimental inconsistency and misinterpretation of CRBN-dependent phenotypes.

AG6033 Quantitative Differentiation: Comparative Data for Scientific Selection


AG6033 Exhibits Low-Micromolar Potency Against A549 Lung Adenocarcinoma Cells

In a direct proliferation assay using the MTS method, AG6033 demonstrated an IC50 of 0.853 ± 0.030 μM against the A549 human lung adenocarcinoma cell line [1]. While exact IC50 values for all 15 active compounds from the same screening campaign are not publicly disclosed, AG6033 was explicitly designated as 'the most active compound' among them, indicating superior potency relative to structurally related hits within the same experimental framework [1].

CRBN modulator Antiproliferative A549

AG6033 Promotes Apoptosis in A549 Cells in a Dose-Dependent Manner

AG6033 induced apoptosis in A549 cells in a concentration-dependent manner following 24-hour treatment, with late apoptotic cell populations increasing from 5.39% (1 μM) to 22.0% (5 μM) and 29.1% (10 μM) [1]. While the original publication did not include a direct comparator compound in the apoptosis assay, the clear dose-response relationship establishes a functional threshold for evaluating CRBN modulator-induced cell death in this model.

Apoptosis A549 Dose-response

AG6033 Induces CRBN-Dependent Degradation of GSPT1 and IKZF1

Western blot analysis confirmed that AG6033 treatment caused a remarkable decrease in protein levels of GSPT1 and IKZF1, the two principal endogenous substrates of CRBN E3 ubiquitin ligase [1]. Critically, the cytotoxic effect of AG6033 was shown to be CRBN-dependent, as CRBN knockdown abrogated the compound's activity [1]. This dual degradation profile—affecting both GSPT1 (a translation termination factor) and IKZF1 (a lymphoid transcription factor)—distinguishes AG6033 from CRBN modulators that preferentially degrade only IKZF1/3 (e.g., lenalidomide) or only GSPT1 (e.g., CC-885) [2].

GSPT1 degradation IKZF1 degradation CRBN-dependence

AG6033 Lacks Glutarimide Scaffold, Differentiating It from Classical IMiDs

Virtually all reported CRBN modulators, including thalidomide, lenalidomide, pomalidomide, and CC-885, contain a glutarimide ring that mediates binding to the CRBN protein [1]. AG6033 (C30H23N5O4) lacks this glutarimide moiety, representing a structurally distinct chemotype [1]. The absence of the glutarimide scaffold may confer different binding kinetics, altered degradation selectivity, and potentially reduced off-target effects associated with glutarimide-containing CRBN ligands [2].

Non-glutarimide CRBN ligand Scaffold novelty

AG6033 Application Scenarios for CRBN-Targeted Oncology Research


Validation of CRBN-Dependent Cytotoxicity in Solid Tumor Models

AG6033 is specifically validated for antiproliferative activity in A549 human lung adenocarcinoma cells with an IC50 of 0.853 μM [1]. Researchers investigating CRBN as a therapeutic target in non-small cell lung cancer or other solid tumors can employ AG6033 as a tool compound to establish CRBN-dependent growth inhibition, with the added benefit of a defined apoptotic dose-response profile (5.39% to 29.1% late apoptosis across 1-10 μM) [1].

Investigating Dual GSPT1/IKZF1 Degradation Mechanisms

Unlike CRBN modulators that selectively degrade either GSPT1 or IKZF1, AG6033 induces degradation of both substrates simultaneously [1]. This dual degradation profile makes AG6033 particularly suitable for studies exploring the functional interplay between translation termination (via GSPT1) and transcriptional regulation (via IKZF1), as well as for assessing the therapeutic potential of combined degradation in malignancies where both pathways contribute to pathogenesis [1].

Structure-Activity Relationship (SAR) Studies of Non-Glutarimide CRBN Ligands

AG6033 lacks the glutarimide scaffold that characterizes the vast majority of CRBN modulators, offering a structurally distinct starting point for medicinal chemistry optimization [1]. Researchers engaged in developing next-generation CRBN ligands or PROTACs can utilize AG6033 as a non-glutarimide core scaffold to explore alternative CRBN binding modes and potentially mitigate glutarimide-associated liabilities such as teratogenicity or off-target degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG6033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.